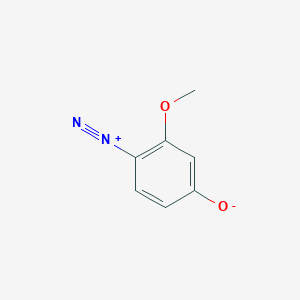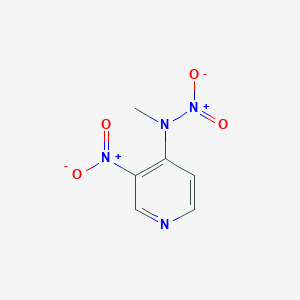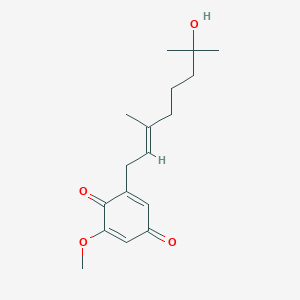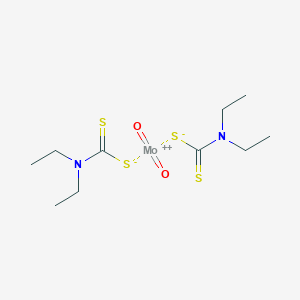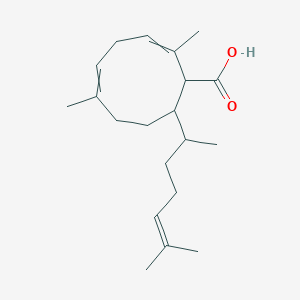
2,6-Dimethyl-9-(6-methylhept-5-en-2-yl)cyclonona-2,5-diene-1-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,6-Dimethyl-9-(6-methylhept-5-en-2-yl)cyclonona-2,5-diene-1-carboxylic acid, also known as DMNC, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. DMNC is a natural product isolated from the fungus Penicillium sp. and has been found to possess interesting biological properties.
Wissenschaftliche Forschungsanwendungen
Chemical Properties and Reactions :
- Matsui, Uchiyama, and Yoshioka (1963) studied the oxidation and rearrangement products from Chrysanthemic acid, a compound related to 2,6-Dimethyl-9-(6-methylhept-5-en-2-yl)cyclonona-2,5-diene-1-carboxylic acid. They proposed novel cleavages on the cyclopropane ring of the compound (Matsui, Uchiyama, & Yoshioka, 1963).
- Mironova et al. (2012) conducted an X-ray structural examination of a related compound, providing insights into its molecular and crystal structure. This research contributes to understanding the structural properties of similar compounds (Mironova et al., 2012).
Potential Applications in Synthesis and Medicinal Chemistry :
- Anderson and Dewey (1977) explored the synthesis and structure-activity relationship of epoxide derivatives of similar compounds, which showed significant cytotoxicity in tissue culture assays. This suggests potential medicinal applications (Anderson & Dewey, 1977).
- Baguley and Walton (1998) examined the efficiency of similar compounds in mediating alkyl radical chain addition and cyclization processes. Their research highlights the compound's role in facilitating chemical transformations, which can be crucial in synthetic chemistry (Baguley & Walton, 1998).
Inclusion in Complex Chemical Structures :
- Research by Horton, Koh, and Takagi (1993) on stereocontrol in Diels-Alder cycloaddition to unsaturated sugars using related compounds demonstrates the compound's role in complex chemical reactions, vital for creating specific molecular structures (Horton, Koh, & Takagi, 1993).
- Frew and Proctor (1980) discussed the ring-expansion of carbocyclic β-ketoesters with acetylenic esters, where similar compounds played a significant role. This study contributes to the understanding of complex reactions involving ring expansions (Frew & Proctor, 1980).
Eigenschaften
CAS-Nummer |
108864-15-9 |
|---|---|
Produktname |
2,6-Dimethyl-9-(6-methylhept-5-en-2-yl)cyclonona-2,5-diene-1-carboxylic acid |
Molekularformel |
C20H32O2 |
Molekulargewicht |
304.5 g/mol |
IUPAC-Name |
2,6-dimethyl-9-(6-methylhept-5-en-2-yl)cyclonona-2,5-diene-1-carboxylic acid |
InChI |
InChI=1S/C20H32O2/c1-14(2)8-6-10-16(4)18-13-12-15(3)9-7-11-17(5)19(18)20(21)22/h8-9,11,16,18-19H,6-7,10,12-13H2,1-5H3,(H,21,22) |
InChI-Schlüssel |
XPAGMIJIEJRZEQ-UHFFFAOYSA-N |
Isomerische SMILES |
C/C/1=C\C/C=C(\C(C(CC1)C(C)CCC=C(C)C)C(=O)O)/C |
SMILES |
CC1=CCC=C(C(C(CC1)C(C)CCC=C(C)C)C(=O)O)C |
Kanonische SMILES |
CC1=CCC=C(C(C(CC1)C(C)CCC=C(C)C)C(=O)O)C |
Synonyme |
2,5-Cyclononadiene-1-carboxylic acid, 9- (1, 5-dimethyl-4-hexenyl)-2,6 -dimethyl- |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![6-Phenylthieno[3,2-D]pyrimidine-2,4-diamine](/img/structure/B9555.png)
![4-Amino-2-[4,6-diamino-3-[3-amino-6-(aminomethyl)-4-fluoro-5-hydroxyoxan-2-yl]oxy-2-hydroxycyclohexyl]oxy-6-(hydroxymethyl)oxane-3,5-diol](/img/structure/B9558.png)
![9,10-diethoxy-1-(hydroxymethyl)-2,6,7,11b-tetrahydro-1H-[1,3]oxazino[4,3-a]isoquinolin-4-one](/img/structure/B9561.png)

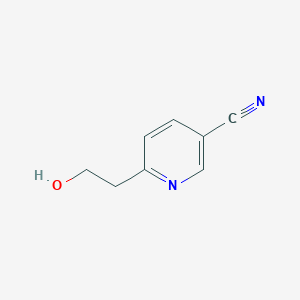
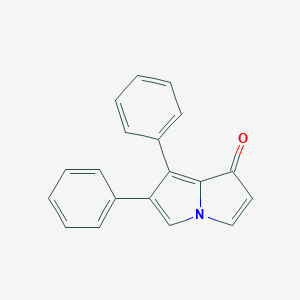
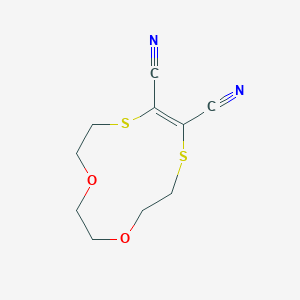
![2-[4-(2-Methyl-3-buten-2-yl)phenyl]propanoic acid](/img/structure/B9569.png)
